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Compound of Interest

2-(4-Bromo-2-nitrophenyl)acetic
Compound Name: d
aci

Cat. No.: B108367

Introduction: A Key Intermediate in Modern
Synthesis

2-(4-Bromo-2-nitrophenyl)acetic acid (CAS No. 6127-11-3) is a pivotal molecular building
block in the fields of pharmaceutical and agrochemical research and development. Its
substituted phenylacetic acid structure, featuring both a bromine atom and a nitro group,
imparts unique reactivity that makes it a valuable intermediate in the synthesis of complex
organic molecules.[1][2] Specifically, it serves as a precursor for synthesizing therapeutic
agents, including anti-inflammatory and analgesic drugs, and is a key starting material for
certain agrochemicals and dyes.[1] Researchers also utilize this compound in biochemical
studies exploring enzyme inhibition and receptor binding.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of
2-(4-Bromo-2-nitrophenyl)acetic acid, details authoritative experimental protocols for their
determination, and offers insights into its safe handling and storage. The information presented
herein is intended to equip researchers, chemists, and drug development professionals with
the foundational data necessary for its effective application.

Core Physicochemical Properties

The fundamental properties of 2-(4-Bromo-2-nitrophenyl)acetic acid are summarized below.
It is critical to note the significant discrepancy in the reported melting point values from various
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commercial suppliers. This may be attributable to differences in material purity (e.g., =2 97% vs.

> 98% HPLC), the presence of different crystalline polymorphs, or residual solvent.[1][3]

Researchers should consider the stated purity of their specific batch and are strongly advised

to perform an independent verification of the melting point.

Property Value Source(s)
CAS Number 6127-11-3 [11[3]114]
Molecular Formula CsHeBrNOa4 [11[3]
Molecular Weight 260.04 g/mol [1][2]
Appearance Off-white to white solid [1][4]
Melting Point 156-160 °C or 211-216 °C [21[3114]
Bailing Point 392.0-1r 27.0 °C at 760 mmHg B4
(Predicted)
Density 1.794 g/cm3 (Predicted) [31[4]
pKa 3.81 £ 0.10 (Predicted) [5]
Polar Surface Area (PSA) 83.12 A2 [3]
LogP (XLogP3) 1.9 [3]

Spectroscopic Profile: Structural Elucidation

While public databases do not provide readily accessible, verified spectra for this specific

compound, its structure allows for the confident prediction of its key spectroscopic features.

'H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-de or CDCIs), the *H NMR spectrum is expected

to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons:

o Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region

(typically & 7.0-8.5 ppm). Due to the electron-withdrawing effects of the nitro and bromo
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groups, these protons will be deshielded. Their splitting pattern (multiplicity) will depend on
their coupling relationships (ortho, meta).

o Methylene Protons (-CHz-): The two protons of the methylene group adjacent to the aromatic
ring and the carbonyl group will appear as a singlet, typically in the range of 6 3.5-4.5 ppm.

[6]

o Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It can
appear over a wide range (typically  10-13 ppm) and may exchange with residual water in
the solvent, sometimes leading to its disappearance.[6]

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework:

e Carbonyl Carbon (-C=0): The carboxylic acid carbonyl carbon is expected to appear
significantly downfield, typically in the range of d 170-180 ppm.[7]

e Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (6 110-160
ppm). The carbons directly attached to the electron-withdrawing nitro group (C-NO2) and
bromine atom (C-Br) will have their chemical shifts significantly affected.

o Methylene Carbon (-CHz-): The methylene carbon signal is anticipated in the & 35-45 ppm
range.[8]

Infrared (IR) Spectroscopy

Key vibrational modes expected in the FT-IR spectrum include:

e O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically
centered around 3000 cm~1,[9]

e C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm~2, while the aliphatic C-
H stretches of the methylene group will be just below 3000 cm~1.

e C=0 Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid,
expected around 1700-1725 cm~1.[9]
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» N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an
asymmetric stretch around 1520-1560 cm~* and a symmetric stretch around 1345-1385

cm™i,

o C-Br Stretch: This vibration occurs in the fingerprint region, typically below 600 cm~1.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following features are anticipated:

e Molecular lon (M*): The molecular ion peak is expected at an m/z corresponding to the
molecular weight. A critical diagnostic feature will be the isotopic pattern for bromine.
Bromine has two major isotopes, "°Br and 8!Br, in nearly equal abundance. This will result in
two molecular ion peaks of similar intensity: an M* peak and an [M+2]* peak.[10]

o Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of
the carboxyl group (-COOH, loss of 45 Da) and the loss of water (-H20, loss of 18 Da).[11]
The nitro group may also be lost as NO:2 (loss of 46 Da).[12]

Experimental Protocols for Physical Property
Determination

The following sections detail standardized, field-proven methodologies for accurately
determining the key physical properties of 2-(4-Bromo-2-nitrophenyl)acetic acid.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

Causality: DSC is the gold-standard for determining thermal transitions. It measures the
difference in heat flow required to increase the temperature of a sample and a reference as a
function of temperature.[13] An endothermic event, such as melting, is observed as a distinct
peak, providing a highly accurate and reproducible melting point (Tm).[14]

Methodology:

o Sample Preparation: Accurately weigh 2-10 mg of the dried solid compound into a Tzero
aluminum DSC pan.[15] Place the corresponding lid on top.
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Encapsulation: Crimp the pan and lid together using a sample press to create a hermetic
seal. This prevents any loss of material during heating.

Reference Preparation: Prepare an identical, empty, sealed aluminum pan to serve as the
reference.[15]

Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or
manual cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

Thermal Program: Equilibrate the cell at a starting temperature well below the expected
melting point (e.g., 25 °C). Program a linear heating ramp, typically 10 °C/min, to a final
temperature well above the melt (e.g., 250 °C).[14]

Data Analysis: The melting point (Tm) is determined from the resulting thermogram. For a
pure organic compound, the Tm is typically reported as the extrapolated onset temperature of
the endothermic melting peak.[16] The peak temperature and the integrated area of the peak
(enthalpy of fusion, AH) should also be recorded.

Sample Preparation DSC Analysis

1. Weigh 2-10 mg > 2. Place in »| 3. Hermetically 4. Load Sample & 5. Run Thermal Report Tm (Onset Melting Point
[ of sample C\Iuminium Pan Seal Pan Tl Reference Pans Program (e.g., 10°C/min) G AT VIETTEE & Enthalpy

Preparation Measurement

1. Prepare 10 mM 2. Dispense Stock 3.Add PBS (pH7.4)) | L[ 4.Incubate & 5. Filter to Remove 6. Quantify Filtrate | | Calculate Solubility (UM Kinetic
Stock in DMSO into 96-well plate & Mix Shake (90 min) Precipitate by LC-MS Solubility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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